molecular formula C10H9N5O B1408206 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1440535-43-2

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1408206
CAS No.: 1440535-43-2
M. Wt: 215.21 g/mol
InChI Key: PIMZKEPSQHBGRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the formation of the indazole ring followed by the construction of the triazolone moiety. One common method for synthesizing indazole involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The triazolone ring can be formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis . Additionally, solvent-free and catalyst-free conditions may be explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combined indazole and triazolone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1-methylindazol-3-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-14-8-5-3-2-4-7(8)9(13-14)15-6-11-12-10(15)16/h2-6H,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMZKEPSQHBGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3C=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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